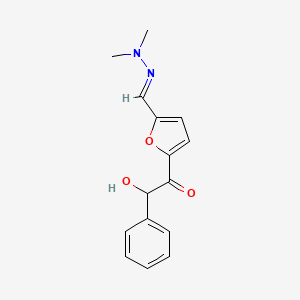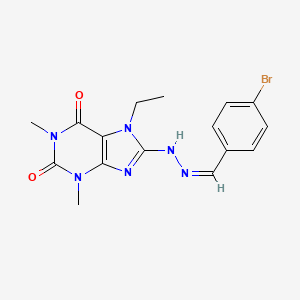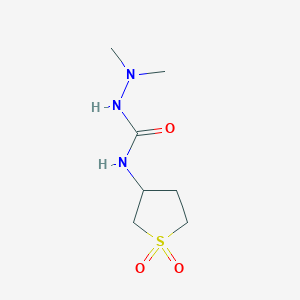
1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone typically involves the condensation of 2,2-dimethylhydrazine with a furan derivative, followed by the introduction of a phenyl group. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the hydrazone moiety or other parts of the molecule.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure allows for applications in material science, such as the development of new polymers or coatings.
作用機序
The mechanism by which 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s hydrazone moiety can form reversible covalent bonds with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure and have similar reactivity.
Hydrazones: Other hydrazone compounds, such as phenylhydrazone, exhibit similar chemical behavior due to the presence of the hydrazone group.
Phenyl Ketones: Compounds like acetophenone have a phenyl group attached to a carbonyl, similar to the structure of 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone.
Uniqueness
What sets this compound apart is the combination of these three distinct moieties in a single molecule
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
1-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]-2-hydroxy-2-phenylethanone |
InChI |
InChI=1S/C15H16N2O3/c1-17(2)16-10-12-8-9-13(20-12)15(19)14(18)11-6-4-3-5-7-11/h3-10,14,18H,1-2H3/b16-10+ |
InChIキー |
HRWMZMXCHUDNGP-MHWRWJLKSA-N |
異性体SMILES |
CN(C)/N=C/C1=CC=C(O1)C(=O)C(C2=CC=CC=C2)O |
正規SMILES |
CN(C)N=CC1=CC=C(O1)C(=O)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970566.png)
![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11970581.png)

![5-(2-bromophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11970586.png)
![4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11970587.png)

![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11970600.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970612.png)



![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970627.png)

![2,5-dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide](/img/structure/B11970638.png)
